2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide typically involves the reaction of 1-ethylindole with a suitable sulfanylating agent, followed by acylation with 4-nitrophenylacetyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is not fully understood. it is believed to interact with various molecular targets due to the presence of the indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways . The nitro group may also play a role in its biological activity by undergoing bioreduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
1-ethylindole: The parent compound, which lacks the sulfanyl and nitrophenylacetamide groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
4-nitrophenylacetic acid: A compound with a similar nitrophenyl group but lacking the indole moiety.
Uniqueness
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is unique due to the combination of the indole core with both sulfanyl and nitrophenylacetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-20-11-17(15-5-3-4-6-16(15)20)25-12-18(22)19-13-7-9-14(10-8-13)21(23)24/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCAGTMXKXMYJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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